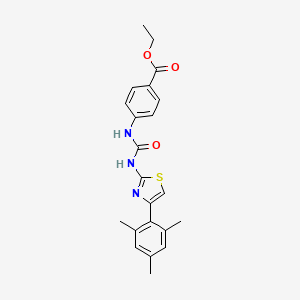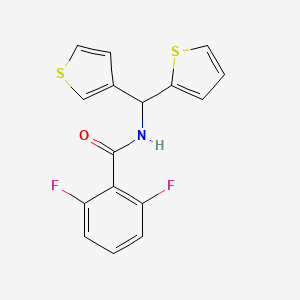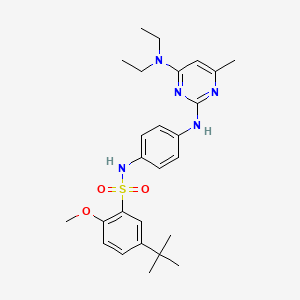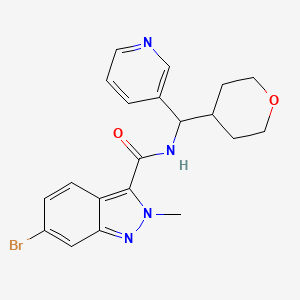
6-bromo-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C20H21BrN4O2 and its molecular weight is 429.318. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2H-indazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2H-indazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Practical Synthesis of CCR5 Antagonists : A practical method for synthesizing CCR5 antagonists has been developed, utilizing a process that might be related to the chemical structure of interest. This method involves esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction, establishing a new, cost-effective method without chromatographic purification (Ikemoto et al., 2005).
Synthesis of Novel Heterocyclic Compounds : Research has led to the synthesis of novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety, expected to exhibit better hypertensive activity. This demonstrates the potential pharmaceutical applications of compounds related to the queried chemical (Kumar & Mashelker, 2007).
Biological and Pesticidal Activities
Pesticidal Activities of Anthranilic Diamides : A series of novel anthranilic diamide derivatives with insecticidal and fungicidal activities were synthesized. These compounds, related to the structural query, showed significant bioactivity against pests and fungi, highlighting their potential in agrochemical applications (Liu et al., 2018).
Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These findings underscore the potential of such compounds in therapeutic applications, especially in cancer treatment (Rahmouni et al., 2016).
Synthesis Techniques and Structural Studies
Novel Synthesis Approaches : Research into the synthesis of various derivatives of similar compounds has resulted in novel approaches and methodologies. For example, a convenient synthesis route for novel carboxymides was explored, showing the chemical versatility and potential for further functionalization of these compounds (Revanna et al., 2013).
Characterization and Crystal Structure Studies : Studies involving the synthesis and spectroscopic characterization, including crystal structure analysis of bromo- and cyano-substituted indazole derivatives, provide insights into their structural properties. This foundational knowledge is crucial for understanding the chemical behavior and potential applications of such compounds (Anuradha et al., 2014).
Propriétés
IUPAC Name |
6-bromo-2-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O2/c1-25-19(16-5-4-15(21)11-17(16)24-25)20(26)23-18(13-6-9-27-10-7-13)14-3-2-8-22-12-14/h2-5,8,11-13,18H,6-7,9-10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPBKBFJLPLLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NC(C3CCOCC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639782.png)
![Ethyl 4-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B2639785.png)
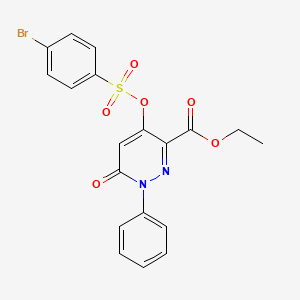
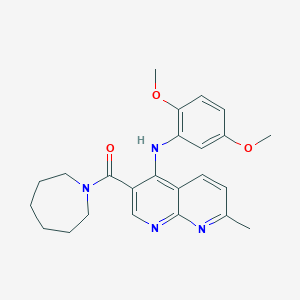
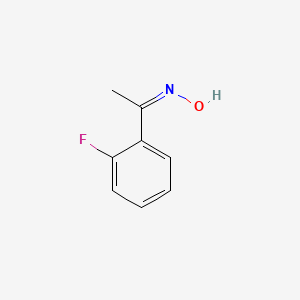
![5-((2-(diethylamino)ethyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639790.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2639791.png)
![3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639793.png)
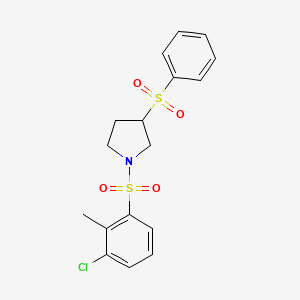
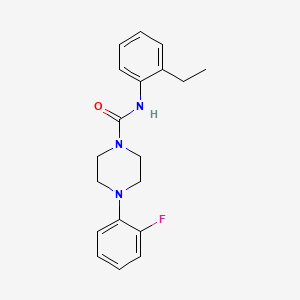
![6-Amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-phenylpyrimidin-4-one](/img/structure/B2639797.png)
